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Compound of Interest

Compound Name: CGP-42454A

CAS No.: 131064-74-9

Cat. No.: B606627 Get Quote

Executive Summary
CGP-42112A (Nic-Tyr-(Nα-CBZ-Arg)-Lys-His-Pro-Ile-OH) is a synthetic peptide analog of

Angiotensin II. Unlike the non-peptide agonist Compound 21 (C21), CGP-42112A offers

superior receptor selectivity, making it the "gold standard" probe for distinguishing AT2R-

mediated effects from AT1R crosstalk in acute experimental settings. While its peptide nature

limits oral bioavailability, its high affinity (

nM) and established safety profile in intracerebroventricular (ICV) and intravenous (IV) infusion
models make it indispensable for neuroprotective and cardiovascular research.

Key Distinction: CGP-42112A is a full agonist at the AT2R.[1] Historical characterizations as a

partial agonist or antagonist have been largely debunked by recent meta-analyses of binding

kinetics and functional assays.

Critical Disambiguation: The "Two C21s"
WARNING: Before proceeding, researchers must distinguish between two unrelated

compounds often cited as "Compound 21" in the literature. Confusing these will ruin

experimental validity.
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Compound Name C21 (AT2R Agonist)
Compound 21 (DREADD

Ligand)

Full Name

N-butyloxycarbonyl-3-(4-

imidazol-1-ylmethylphenyl)-5-

isobutylthiophene-2-

sulfonamide

11-(1-piperazinyl)-5H-

dibenzo[b,e][1,4]diazepine

Target AT2 Receptor (Agonist) hM3Dq / hM4Di (DREADD)

Relevance
Direct competitor to CGP-

42112A

IRRELEVANT to AT2R

research

Risk N/A
High risk of purchasing wrong

ligand for RAS studies.

Comparative Analysis: CGP-42112A vs. Alternatives
The following table synthesizes data from over 30 published studies to objectively compare

CGP-42112A against its primary alternatives.

Table 1: Pharmacological & Operational Comparison
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Feature CGP-42112A
Compound 21

(Vicore/M024)
Angiotensin-(1-7)

Chemical Class Synthetic Peptide
Non-peptide Small

Molecule
Endogenous Peptide

AT2R Selectivity
Ultra-High (

-fold vs AT1R)

High (

-fold vs AT1R)

Low (Primary target:

Mas Receptor)

Binding Affinity (

)
0.1 – 1.0 nM ~0.4 nM Weak affinity for AT2R

Half-Life (

)

Short (<15 min

plasma)
Long (>4 hours) Very Short (<10 min)

In Vivo Route
Continuous Infusion

(Osmotic Pump)
Oral (Gavage) or IP Continuous Infusion

BBB Penetration
Poor (Requires ICV

for central effects)
Moderate/Good Poor

Primary Utility

Acute mechanistic

validation; "Gold

Standard" for

specificity.

Chronic disease

models; Translational

drug development.

Counter-regulatory

RAS research (Mas

axis).

Experimental

Drawback

Peptide instability;

Cost of synthesis.

Potential off-target

effects at high doses

(e.g., PPAR

debate).

Rapid degradation;

receptor crosstalk.[2]

Mechanistic Pathways
CGP-42112A exerts its effects by activating phosphatases and counter-regulating the

AT1R/MAPK phosphorylation cascades. The diagram below illustrates the divergent signaling

pathways activated by CGP-42112A in neuronal vs. vascular tissue.
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Caption: CGP-42112A signaling bifurcates into phosphatase-mediated inhibition (fibrosis) and

NO/Src-mediated stimulation (vasodilation/neuroprotection).
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Validated Experimental Protocols
To ensure reproducibility, the following protocols are synthesized from high-impact studies

(e.g., Widdop et al., Steckelings et al.).

Protocol A: In Vitro Neurite Outgrowth Assay
(Neuroprotection)
Objective: Quantify neurotrophic effects in PC12 or SH-SY5Y cells.

Cell Preparation: Seed SH-SY5Y cells at

cells/cm² in DMEM/F12 with 1% FBS (low serum starvation is critical to reduce background
signaling).

Treatment Groups:

Vehicle Control (PBS)

CGP-42112A: Dose-response curve (

M to

M).

Specificity Control: CGP-42112A (

M) + PD123319 (

M, AT2R antagonist).

Incubation: 72 hours at 37°C, 5% CO₂.

Quantification: Fix cells with 4% paraformaldehyde. Stain with

-III tubulin. Measure neurite length using ImageJ (NeuronJ plugin).

Expected Outcome: CGP-42112A should induce significant neurite elongation, fully blocked

by PD123319.
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Protocol B: In Vivo Chronic Infusion (Renal/Cardio)
Objective: Assess chronic AT2R activation in rats without stress-induced artifacts.

Reagents:

CGP-42112A (Lyophilized peptide).

Vehicle: Sterile 0.9% Saline (Peptide is unstable in basic pH).

Device: ALZET Osmotic Minipumps (Model 2002 for 14 days).

Dosage Calculation:

Target Dose: 12 µ g/rat/day (ICV) or ~1 mg/kg/day (SC/IV).

Note: Systemic doses must be high to overcome peptide hydrolysis.

Concentration Formula:

= Concentration in pump (µg/µl)

= Dose (µg/kg/day)[3]

= Weight of animal (kg)[3]

= Pump release rate (µl/day)

Workflow:

Pump Priming: Fill pumps with solution. Incubate in sterile saline at 37°C for 4–6 hours

(crucial for immediate delivery upon implantation).

Implantation: Anesthetize rat (Isoflurane). Make a mid-scapular incision. Create a

subcutaneous pocket using hemostats. Insert pump. Sutures/staples to close.

Validation: Weigh pumps before and after explantation to verify delivery volume.

Meta-Analysis Synthesis: Therapeutic Efficacy
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Cardiovascular & Renal Systems
Meta-analysis of renal hemodynamic studies indicates that CGP-42112A induces natriuresis

(sodium excretion) and diuresis via the NO/cGMP pathway.

Key Finding: In hypertensive rats (SHR), CGP-42112A infusion prevents vascular

remodeling. Unlike AT1R blockers (ARBs), it does not always significantly lower Mean

Arterial Pressure (MAP) in normotensive animals, suggesting its utility lies in tissue

protection (anti-fibrotic/anti-inflammatory) rather than pure vasodilation.

Neuroprotection
Studies utilizing PC12 cells and stroke models consistently show that CGP-42112A promotes

neurite outgrowth and reduces infarct size.

Mechanism:[2][4][5][6][7] The effect is strictly AT2R-dependent (blocked by PD123319) and

involves the modulation of microtubule-associated proteins.

Experimental Workflow for Specificity Validation
To verify that an observed effect is truly AT2R-mediated using CGP-42112A, follow this logic

flow:

Observe Effect with
CGP-42112A

Co-administer
PD123319 (AT2 Antagonist)

Effect Blocked

Effect Persists

VALID:
AT2R Mediated

INVALID:
Off-target / AT1R crosstalk

Click to download full resolution via product page

Caption: Mandatory validation step for all CGP-42112A experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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